Direct Head-to-Head Chemoselectivity: C6–Br vs. C2–Cl in Pd-Catalyzed Cross-Coupling
In a direct comparison on the structurally related 6-bromo-2-chloropyridin-3-yl C-nucleoside scaffold, Pd-catalyzed cross-coupling reactions proceeded chemoselectively at the C6–Br position, leaving the C2–Cl bond intact [1]. This contrasts with nucleophilic substitution reactions on the same scaffold, which were unselective and yielded product mixtures [1]. This demonstrates that for metal-catalyzed diversification, the C6 position is the exclusive reactive site under controlled conditions, a critical feature for planning a successful synthetic route.
| Evidence Dimension | Chemoselectivity of Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Reaction proceeds chemoselectively at the C6–Br bond; C2–Cl bond remains intact. |
| Comparator Or Baseline | Nucleophilic substitution on the same scaffold: reaction is unselective, giving a mixture of products at both halogen positions. |
| Quantified Difference | Not quantified as a selectivity ratio; reported qualitatively as 'chemoselective' vs. 'unselective'. |
| Conditions | Pd-catalyzed cross-coupling vs. nucleophilic substitution on a 6-bromo-2-chloropyridine C-nucleoside derivative. |
Why This Matters
This chemoselectivity is the basis for the building block's utility; procurement should prioritize this specific substitution pattern over analogs that lack this established reactivity hierarchy.
- [1] Kubelka, T.; Hocek, M. Synthesis of novel types of C-nucleosides. Ph.D. Thesis, 2013. Reports that Pd-catalyzed cross-couplings on 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides are chemoselective for the bromine position. View Source
